Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOZZVDOAPIJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Amino 1 Methyl 1h Pyrrole 2 Carboxylate and Analogues
Classical Synthetic Routes to 3-Amino-1-methyl-1H-pyrrole-2-carboxylates
Traditional methods for the synthesis of 3-amino-1-methyl-1H-pyrrole-2-carboxylates have historically relied on the construction of the pyrrole (B145914) ring from acyclic precursors or the chemical alteration of existing pyrrole structures.
Cyclization Reactions Utilizing Specific Precursors (e.g., β-keto esters, nitriles)
A prominent classical approach to constructing the 3-aminopyrrole core involves the cyclization of carefully chosen acyclic precursors, particularly those derived from β-keto esters and nitriles. One documented method for the synthesis of ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate specifically involves the initial condensation of ethyl acetoacetate (B1235776) with methylamine. This is followed by the introduction of the amino group at the 3-position.
Another significant classical method is the Thorpe-Ziegler cyclization. This reaction has been effectively used in the synthesis of 3-aminopyrrole derivatives starting from β,β-enaminonitriles. semanticscholar.orgresearchgate.net These enaminonitriles, which can be synthesized from precursors like ethoxymethylene malononitrile, undergo N-alkylation with α-haloketones in the presence of a base. This is followed by an intramolecular cyclization involving the nitrile group to form the 3-aminopyrrole ring system. semanticscholar.orgresearchgate.net The choice of base and reaction conditions can influence the yield of the final product. semanticscholar.orgresearchgate.net
| Precursor Type | Key Reagents | Reaction Type | Product Class | Reference |
| β-Keto Esters | Ethyl acetoacetate, Methylamine | Condensation/Amination | This compound | |
| β,β-Enaminonitriles | α-Haloketones, Base | Thorpe-Ziegler Cyclization | 3-Aminopyrrole derivatives | semanticscholar.orgresearchgate.net |
Modifications of Pre-existing Pyrrole Ring Systems
While the construction of the pyrrole ring from acyclic precursors is common, another classical strategy involves the modification of an already formed pyrrole ring. This can include the introduction of an amino group onto a pyrrole scaffold that already possesses other desired functionalities. For instance, a pre-existing pyrrole-2-carboxylate can be subjected to nitration followed by reduction to introduce the 3-amino group. However, this approach can sometimes be limited by regioselectivity issues and the harsh conditions required for these transformations. The specific application of this method to this compound is less commonly documented in readily available literature compared to de novo ring synthesis.
Modern and Green Chemistry Approaches in the Synthesis of this compound
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. This has led to the exploration of catalytic strategies, solvent-free reactions, and alternative energy sources for the synthesis of this compound and its analogues.
Catalytic Strategies (e.g., Metal-catalyzed cyclizations)
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including 3-aminopyrroles. Palladium and rhodium catalysts, in particular, have been employed in multicomponent reactions to construct polysubstituted 3-aminopyrroles.
A notable palladium-catalyzed three-component reaction utilizes aryl halides, isocyanides, and N-tosylhydrazones to assemble substituted 3-aminopyrroles. acs.org This method is valued for its ability to construct the desired scaffold under mild conditions with good functional group tolerance. acs.org Rhodium catalysts have also been utilized in the [3+2] cycloaddition of isoxazoles with N-sulfonyl-1,2,3-triazoles to prepare 3-aminopyrroles. nih.gov These catalytic methods offer a convergent and efficient route to a diverse range of 3-aminopyrrole derivatives.
| Catalyst | Reactant Types | Reaction Type | Product | Reference |
| Palladium | Aryl halides, Isocyanides, N-tosylhydrazones | Three-component tandem reaction | Polysubstituted 3-aminopyrroles | acs.org |
| Rhodium | Isoxazoles, N-sulfonyl-1,2,3-triazoles | [3+2] Cycloaddition | 3-Aminopyrroles | nih.gov |
Solvent-Free and Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, efforts have been made to develop synthetic protocols that minimize or eliminate the use of hazardous solvents. Solvent-free, or neat, reaction conditions can lead to improved reaction rates, easier product isolation, and reduced environmental impact. While specific solvent-free methods for the title compound are not extensively detailed, the broader field of pyrrole synthesis has seen the successful implementation of such approaches. These often involve heating the neat reactants or utilizing a solid support.
Microwave-Assisted and Photochemical Syntheses
The use of alternative energy sources like microwave irradiation and light has gained significant traction in organic synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase product yields, and improve reaction selectivity. The synthesis of various pyrrole derivatives has been successfully achieved using microwave irradiation, often in solvent-free conditions, highlighting its potential as a green chemistry tool.
Photochemical synthesis represents another modern approach, utilizing light to initiate chemical reactions. The photochemical synthesis of 2,3,4,5-tetrasubstituted pyrroles has been reported, demonstrating the feasibility of using light to construct the pyrrole ring. researchgate.net While a specific photochemical route to this compound is not prominently documented, the development of photochemical methods for the synthesis of functionalized pyrroles is an active area of research. researchgate.net
| Energy Source | Key Features | Application | Reference |
| Microwave | Reduced reaction times, Increased yields | Synthesis of pyrrole derivatives | |
| Light (Photochemical) | Mild reaction conditions, Unique reactivity | Synthesis of tetrasubstituted pyrroles | researchgate.net |
Regioselective and Stereoselective Synthesis of this compound Analogues
The regioselective synthesis of analogues of this compound, which involves controlling the position of various substituents on the pyrrole ring, is a considerable challenge. epa.gov However, several modern synthetic strategies have been developed to address this, enabling the preparation of highly functionalized pyrroles with a high degree of regiochemical control.
One such approach is the ruthenium-catalyzed three-component reaction, which allows for the conversion of ketones, amines, and vicinal diols into a variety of substituted pyrroles. organic-chemistry.org This method is noted for its high atom efficiency and broad substrate scope, accommodating diverse functional groups. organic-chemistry.org The regioselectivity is often dictated by the steric hindrance of the reactants, favoring the formation of the less sterically hindered product. organic-chemistry.org Another versatile method involves the dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrrole intermediates. nih.govacs.org These intermediates can then undergo sequential nucleophilic substitutions with various amines, as well as N-, O-, and S-nucleophiles, to yield di- and trisubstituted pyrrole derivatives with high regioselectivity and in excellent yields. nih.govacs.org
Solid-phase synthesis has also emerged as a powerful technique for generating libraries of pyrrole analogues. For instance, an efficient solid-phase strategy has been developed for the parallel synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues. nih.gov This method utilizes a resin-bound 4-oxo-N-(PhF)prolinate as a precursor, which is then treated with various secondary amines to construct the 3-aminopyrrole core. nih.gov Further diversification at the 2-position can be achieved through acylation and subsequent haloform reactions with primary amines, leading to a library of 2,3,5-trisubstituted pyrroles. nih.gov
While the synthesis of the aromatic pyrrole ring itself is typically planar, stereoselectivity becomes a critical consideration when the pyrrole ring is reduced to form pyrrolidine (B122466) derivatives, which are common structural motifs in natural products and pharmaceuticals. The heterogeneous catalytic hydrogenation of highly substituted pyrrole systems has been shown to proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. acs.orgnih.gov In these reactions, it is believed that the initial reduction of a substituent, such as a C=O bond, creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov
Below is a table summarizing various regioselective synthetic methodologies applicable to the synthesis of functionalized pyrrole analogues.
| Methodology | Key Features | Reactants | Products | Selectivity |
| Ruthenium-Catalyzed Multicomponent Reaction | High atom-efficiency, broad substrate scope | Ketones, amines, vicinal diols | Substituted pyrroles | High regioselectivity |
| Dearomative Chlorination/Nucleophilic Substitution | Highly efficient, triple nucleophilic modification | 1H-Pyrroles, amines, various nucleophiles | Di- and trisubstituted 2H-pyrroles | High regioselectivity |
| Solid-Phase Synthesis | Suitable for library generation, high purity | Resin-bound 4-oxo-N-(PhF)prolinate, secondary amines, primary amines | 2,3,5-Trisubstituted 3-aminopyrrole-2,5-dicarboxylates | Regiocontrolled diversification |
Scale-Up Considerations and Process Optimization in Research Settings
The transition of a synthetic route from a small-scale laboratory setting to a larger, more practical scale presents numerous challenges. In the context of synthesizing this compound and its analogues, process optimization is key to ensuring efficiency, reproducibility, and safety. A significant advancement in this area is the use of microreactor technology for the rapid optimization and scale-up of pyrrole synthesis. acs.orgru.nltue.nl
Microreactors offer superior control over reaction parameters such as temperature, pressure, and reaction time due to their high surface-area-to-volume ratio. ru.nl This allows for more efficient heat transfer and precise control over reaction conditions, which can lead to higher yields and purities. ru.nl For the synthesis of pyrroles, a flow chemistry method has been developed and optimized in microreactors with internal volumes ranging from 0.13 to 7 μL, achieving near-quantitative yields. acs.orgru.nl
A notable example of this approach is the optimization of the Paal-Knorr reaction in a continuous flow system. ru.nl The initial optimization is performed on a microscale, allowing for the rapid screening of reaction conditions to identify the optimal parameters. ru.nl Once optimized, the process can be scaled up by transitioning to a larger, microstructured flow reactor. acs.orgru.nl In one study, a pyrrole derivative was produced at a rate of 55.8 grams per hour using a 9.6 mL internal volume glass microstructured flow reactor, demonstrating the feasibility of this scale-up approach. ru.nl This represents a scale-up factor of 1367 from the initial microreactor experiments. ru.nl
This methodology of using microreactors for initial optimization followed by a transition to a larger continuous flow reactor offers a streamlined and efficient pathway for the scale-up of pyrrole synthesis in a research setting. It mitigates many of the challenges associated with traditional batch processing, such as heat transfer limitations and difficulties in maintaining consistent reaction conditions. ru.nl
The table below outlines the key findings from the research on scaling up pyrrole synthesis using microreactors.
| Parameter | Microreactor Optimization | Scale-Up Production |
| Reactor Volume | 0.13 to 7 μL | 9.6 mL |
| Reaction Yield | Nearly 100% | 96% (isolated) |
| Production Rate | N/A | 55.8 g/hour |
| Scale-Up Factor | N/A | 1367 |
Reactivity and Transformational Chemistry of Ethyl 3 Amino 1 Methyl 1h Pyrrole 2 Carboxylate
Reactions at the Amino Group (C-3 Position)
The amino group at the C-3 position of the pyrrole (B145914) ring is a primary amine, exhibiting typical nucleophilic character. It readily participates in a variety of reactions, including acylation, alkylation, condensation with carbonyl compounds, and diazotization followed by coupling reactions.
Acylation and Alkylation Reactions
The nucleophilic amino group of ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. The general scheme for this reaction involves the attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.
Similarly, alkylation of the amino group can be achieved using alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amino group acts as a nucleophile, displacing the halide from the alkylating agent. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can often be controlled by the reaction conditions and the stoichiometry of the reactants.
Table 1: Representative Acylation and Alkylation Reactions at the C-3 Amino Group
| Reaction Type | Reagent | Product Structure | Product Name |
| Acylation | Acetic Anhydride (B1165640) | N-(1-methyl-2-(ethoxycarbonyl)-1H-pyrrol-3-yl)acetamide | |
| Alkylation | Methyl Iodide | Ethyl 3-(dimethylamino)-1-methyl-1H-pyrrole-2-carboxylate |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a reversible process. nih.gov
These condensation reactions are fundamental in the synthesis of more complex molecules and are widely used in the preparation of various heterocyclic systems and compounds with potential biological activity. The reversibility of imine formation allows for dynamic combinatorial chemistry applications. nih.gov
Table 2: Condensation Reactions with Carbonyl Compounds
| Carbonyl Compound | Product Structure | Product Type |
| Benzaldehyde | Imine (Schiff Base) | |
| Acetone | Imine (Schiff Base) |
Diazotization and Coupling Reactions
The amino group at the C-3 position can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aminopyrrole with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. nih.govnih.gov The resulting diazonium salt is often unstable and is generally used immediately in subsequent reactions.
These diazonium salts are highly reactive electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo dyes. nih.govjchemrev.com The diazonium ion attacks the electron-rich ring, typically at the para position, in an electrophilic aromatic substitution reaction. This reaction is of significant importance in the dye industry. scispace.com
Table 3: Diazotization and Azo Coupling Reaction
| Coupling Agent | Product Structure | Product Class |
| Phenol | Azo Dye | |
| Aniline | Azo Dye |
Reactions at the Ester Group (C-2 Position)
The ethyl ester group at the C-2 position is susceptible to various nucleophilic acyl substitution reactions, including hydrolysis and transesterification, as well as reduction to the corresponding alcohol or aldehyde.
Hydrolysis and Transesterification Reactions
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.
Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic conditions by reacting the ethyl ester with a different alcohol. masterorganicchemistry.com This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol. masterorganicchemistry.com Enzymatic transesterification of similar pyrrole esters has also been reported, offering a milder and more selective alternative. nih.gov
Table 4: Hydrolysis and Transesterification of the Ester Group
| Reaction Type | Reagent/Conditions | Product Structure | Product Name |
| Hydrolysis (Basic) | NaOH, H₂O, Heat | 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Transesterification | Methanol, Acid or Base catalyst | Mthis compound |
Reduction to Alcohol and Aldehyde Derivatives
The ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol.
Selective reduction of the ester to the corresponding aldehyde can be achieved using less reactive, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.commasterorganicchemistry.comyoutube.com Careful control of the reaction conditions is crucial to prevent over-reduction to the alcohol. chemistrysteps.commasterorganicchemistry.com
Table 5: Reduction of the Ester Group
| Reducing Agent | Conditions | Product Structure | Product Name |
| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, THF2. H₃O⁺ | (3-Amino-1-methyl-1H-pyrrol-2-yl)methanol | |
| Diisobutylaluminium Hydride (DIBAL-H) | 1. DIBAL-H, Toluene, -78 °C2. H₂O | 3-Amino-1-methyl-1H-pyrrole-2-carbaldehyde |
Amidation Reactions
The presence of a primary amino group at the C3 position of the pyrrole ring makes this compound amenable to N-acylation reactions, leading to the formation of various amide derivatives. This transformation is a common and versatile method for introducing a wide range of functional groups, thereby modifying the molecule's properties for various applications.
The acylation of the 3-amino group can be readily achieved using standard acylating agents such as acyl chlorides and acid anhydrides. The reaction typically proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.
Reaction with Acyl Chlorides:
The reaction with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, is expected to yield the corresponding N-acyl derivative. The base serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Reaction with Acid Anhydrides:
Similarly, acid anhydrides, for instance, acetic anhydride, can be employed for the acylation. Studies on similar 3-aminopyrrole derivatives have shown that this reaction proceeds efficiently, often by heating the reactants together. For example, the acylation of certain 3-aminopyrroles with acetic anhydride occurs readily upon refluxing. semanticscholar.org
The general reactivity for these amidation reactions can be summarized in the following table:
| Acylating Agent | General Conditions | Expected Product |
| Acyl Chloride | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine) | N-(1-methyl-2-(ethoxycarbonyl)-1H-pyrrol-3-yl)amide derivative |
| Acid Anhydride | Heating, optional catalyst (e.g., pyridine) | N-(1-methyl-2-(ethoxycarbonyl)-1H-pyrrol-3-yl)amide derivative |
These amidation reactions are fundamental in diversifying the structure of this compound, providing access to a library of compounds with potentially varied biological and material properties.
Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring
The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. nih.gov However, the regiochemical outcome of such reactions on this compound is governed by the directing effects of the substituents already present on the ring. The amino group at C3 and the methyl group at N1 are activating, electron-donating groups, while the ethyl carboxylate at C2 is a deactivating, electron-withdrawing group.
The powerful activating effect of the amino group is expected to direct incoming electrophiles primarily to the C4 and C5 positions. The C5 position is generally favored in electrophilic substitution of pyrroles due to better stabilization of the intermediate cation. libretexts.org
The halogenation of pyrroles is a well-established transformation. uctm.edu For a polysubstituted pyrrole like this compound, reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed to achieve controlled monohalogenation, as direct reaction with elemental halogens can lead to polyhalogenation and oxidation. quimicaorganica.orgresearchgate.net
Given the activating nature of the 3-amino group, halogenation is anticipated to occur at the C4 or C5 position. The precise regioselectivity would likely depend on the specific halogenating agent and reaction conditions.
| Halogenating Agent | Expected Position of Substitution | Notes |
| N-Bromosuccinimide (NBS) | C4 or C5 | A mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. nih.gov |
| N-Chlorosuccinimide (NCS) | C4 or C5 | Commonly used for the chlorination of activated aromatic rings under mild conditions. researchgate.netrsc.org |
Nitration: The nitration of pyrroles requires mild conditions to prevent polymerization and degradation, which can be caused by strong acidic media. uop.edu.pkquimicaorganica.orgstackexchange.com A common and effective nitrating agent for sensitive substrates like pyrroles is a mixture of nitric acid in acetic anhydride. quimicaorganica.orgstackexchange.com The electrophile in this case is acetyl nitrate. The directing effects of the substituents on this compound would again favor substitution at the C4 or C5 position. The electron-withdrawing ester group at C2 would disfavor substitution at the adjacent C3 position, which is already occupied by the amino group, and also at the C5 position to some extent. However, the strong activating effect of the amino group is likely to be the dominant factor.
Sulfonation: Similar to nitration, the sulfonation of pyrroles is typically carried out under non-harsh conditions. The use of a sulfur trioxide-pyridine complex (SO₃·py) is a standard method for the sulfonation of acid-sensitive heterocyclic compounds. quimicaorganica.orguop.edu.pk Quantum chemical studies have suggested that the sulfonation of pyrrole and its 1-methyl derivative with this reagent can lead to 3-sulfonated products. researchgate.net However, for the title compound, with the C3 position already substituted, the sulfonation would be directed to the available C4 or C5 positions.
| Reaction | Reagent(s) | Expected Position of Substitution |
| Nitration | Nitric acid / Acetic anhydride | C4 or C5 |
| Sulfonation | Sulfur trioxide-pyridine complex (SO₃·py) | C4 or C5 |
Nucleophilic Substitution Reactions and Rearrangements
Nucleophilic Aromatic Substitution: The electron-rich nature of the pyrrole ring generally makes it unreactive towards nucleophilic aromatic substitution (SNAAr). Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. quimicaorganica.org In the case of this compound, the ethyl ester group at C2 does provide some electron withdrawal, but it is unlikely to be sufficient to facilitate nucleophilic substitution on the pyrrole ring under standard conditions. For SNAAr to occur, more potent activating groups, such as a nitro group, would likely be necessary.
Rearrangements: Rearrangement reactions involving aminopyrroles are known, with the Dimroth rearrangement being a notable example in related heterocyclic systems. wikipedia.orgresearchgate.netresearchgate.netrsc.orgnih.gov The classical Dimroth rearrangement involves the interchange of endocyclic and exocyclic heteroatoms. While a direct Dimroth rearrangement on the pyrrole ring itself is not applicable, related rearrangements could potentially be induced. For instance, if the exocyclic amino group is incorporated into a new heterocyclic ring fused to the pyrrole, rearrangement possibilities could arise.
Additionally, N-acylated aminopyrroles could potentially undergo rearrangements under specific conditions, although specific examples for this particular substituted pyrrole are not readily found in the literature. The study of such rearrangements would be an area for further investigation into the chemical space accessible from this versatile building block.
Applications of Ethyl 3 Amino 1 Methyl 1h Pyrrole 2 Carboxylate As a Synthetic Building Block
Construction of Fused Heterocyclic Systems
The bifunctional nature of Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate, possessing both a nucleophilic amino group and an electrophilic ester group in a 1,2-relationship on the pyrrole (B145914) ring, makes it an excellent starting material for annulation reactions to form fused bicyclic and polycyclic heterocyclic systems.
The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, is a well-established application of aminopyrrole derivatives. mdpi.comeurekaselect.com These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine (B94841) nucleobases, leading to their investigation as inhibitors for various enzymes, such as kinases. google.com The general synthetic strategy involves the reaction of the aminopyrrole with a single carbon-donating reagent that forms the pyrimidine (B1678525) ring. For instance, heating aminopyrrole esters with formamide (B127407) or formic acid can lead to the formation of the corresponding pyrrolo[2,3-d]pyrimidin-4-ones. acs.org
Similarly, an isomer of the title compound, Ethyl 2-Amino-1-methyl-1H-pyrrole-3-carboxylate, has been utilized to prepare 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating the utility of these building blocks in constructing the related pyrrolo-pyridine framework. pharmaffiliates.com The reaction typically involves condensation with a three-carbon component to form the fused pyridine (B92270) ring.
| Starting Material Analogue | Reagent(s) | Fused Heterocycle Product | Reference |
| Ethyl 2-amino-pyrrole-3-carboxylates | Formamide | Pyrrolo[2,3-d]pyrimidine-4-ones | eurekaselect.com |
| 2-Amino-pyrrole-3-carbonitriles | Formic Acid / Formamidine Acetate | 4-Aminopyrrolo[2,3-d]pyrimidines | eurekaselect.com |
| 6-Amino-1,3-dimethyluracil, Arylglyoxals, Barbituric Acid | Tetra-n-butylammonium bromide (TBAB) | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |
The pyrrolo-pyrimidine core synthesized from this compound can be further elaborated to create more complex, polycyclic nitrogen heterocycles. Research has demonstrated the synthesis of tricyclic pyrrolo[2',3':4,5]pyrimido[1,2-a]azepine derivatives starting from substituted pyrrolo[2,3-d]pyrimidin-4-ones. mdpi.com These reactions often involve building additional rings onto the pre-formed pyrrolopyrimidine scaffold, showcasing the role of the initial aminopyrrole ester as a foundational element for architecturally complex molecules. mdpi.com Such multi-ring systems are explored for their potential as antitumor agents. mdpi.com
Precursor for Complex Natural Product Synthesis Research
The aminopyrrole carboxylate motif is a key structural feature in a variety of marine alkaloids, many of which exhibit potent biological activities. nih.govchim.it A significant biosynthetic pathway for these natural products involves proline as a precursor to a pyrrole-2-carboxylate unit, which is then further elaborated. nih.govnih.gov Notable examples include the oroidin (B1234803) family of alkaloids and the lamellarins, which are built around a core pyrrole structure. chim.itnih.gov
While direct total syntheses of specific natural products using this compound are not extensively documented in initial surveys, its structure makes it an ideal synthetic surrogate for key biosynthetic intermediates. The amino group at the 3-position and the ester at the 2-position provide the necessary handles for introducing side chains and building the complex polycyclic systems characteristic of these alkaloids. nih.gov Therefore, it serves as a valuable starting material for synthetic research programs aimed at developing efficient routes to these and other related natural products.
Role in the Design and Synthesis of Ligands for Coordination Chemistry Research
The molecular structure of this compound contains multiple potential donor atoms—the pyrrole ring nitrogen, the exocyclic amino nitrogen, and the oxygen atoms of the ester group—making it and its derivatives attractive candidates for ligands in coordination chemistry. The amino group can be readily condensed with aldehydes or ketones to form Schiff base ligands. researchgate.netmdpi.com These Schiff bases can act as multidentate ligands, coordinating to metal ions through the imine nitrogen and other donor atoms present in the structure.
Furthermore, hydrolysis of the ethyl ester to the corresponding carboxylic acid yields an aminocarboxylate derivative. This class of compounds, analogous to aminopyridine carboxylic acids, can act as versatile chelating agents for a variety of metal ions, forming coordination polymers with interesting structural and physical properties, such as luminescence. nih.govnih.gov The ability of both the amino and carboxylate groups to coordinate to a metal center allows for the construction of stable chelate rings. sciencenet.cn
| Functional Group | Potential Donor Atom(s) | Resulting Ligand Type |
| Amino Group (-NH₂) | Nitrogen | Can be derivatized to form Schiff bases (imines) |
| Ester (-COOEt) | Oxygen | Can be hydrolyzed to carboxylate (-COOH) for coordination |
| Pyrrole Ring | Nitrogen | Heterocyclic N-donor |
Utilization in Material Science Research
Pyrrole and its derivatives are fundamental building blocks for conductive polymers, most notably polypyrrole. nih.govmdpi.com The pyrrole ring can undergo oxidative polymerization to form a conjugated polymer backbone with interesting electronic and optical properties. This compound can serve as a functionalized monomer in such polymerizations.
The substituents on the pyrrole ring play a crucial role in tuning the final properties of the polymer. nih.gov The amino and ester groups can enhance solubility and processability of the resulting polymer, which is often a challenge with unsubstituted polypyrrole. Moreover, these functional groups can be used to alter the electronic properties (e.g., bandgap, conductivity) of the material, making them suitable for applications in organic optoelectronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgacs.org Pyrrole-based derivatives are also being investigated as robust, high-performance colorants for applications like color filters in image sensors due to their excellent optical and thermal stability. mdpi.com Additionally, polymers containing carboxylic acid groups, which can be derived from the title compound, have been synthesized for applications in solid-phase extraction and preconcentration of metal ions. nih.gov
Spectroscopic and Computational Studies on Ethyl 3 Amino 1 Methyl 1h Pyrrole 2 Carboxylate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate and its derivatives, advanced NMR methods provide unambiguous confirmation of their chemical structure and offer insights into their dynamic behavior in solution.
2D NMR Techniques for Structural Elucidation of Derivatives
While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for the complete structural assignment of novel derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.
COSY: This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For a derivative of this compound, COSY spectra would confirm the coupling between the two protons on the pyrrole (B145914) ring (H-4 and H-5), as well as the coupling within the ethyl group of the ester moiety (the -CH₂- and -CH₃ protons).
HSQC/HETCOR: These experiments correlate directly bonded protons and heteronuclei, typically ¹H and ¹³C. An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the pyrrole ring carbons and the carbons of the ethyl and methyl substituents.
HMBC: This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the N-methyl protons to the C-2 and C-5 carbons of the pyrrole ring, and from the amino protons to the C-2 and C-3 carbons, confirming the substitution pattern.
These techniques, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, which is critical when analyzing newly synthesized derivatives where the substitution pattern may be uncertain.
| Technique | Correlation | Information Gained for Derivatives |
|---|---|---|
| COSY | ¹H ↔ ¹H (2-3 bonds) | Confirms connectivity of protons on the pyrrole ring and within the ethyl group. |
| HSQC | ¹H ↔ ¹³C (1 bond) | Assigns specific carbons to their attached protons. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Establishes connectivity across quaternary carbons and heteroatoms; confirms substituent placement. |
Dynamic NMR Studies of Rotational Barriers
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of chemical exchange processes that occur on the NMR timescale, such as conformational changes and restricted rotation. unibas.it For this compound, two potential rotational barriers are of interest:
Rotation around the C2-C(O)OEt bond: The partial double bond character of the bond between the pyrrole ring and the carbonyl carbon of the ester can lead to restricted rotation. This may result in two distinct planar conformers.
Rotation around the C3-NH₂ bond: Similarly, rotation around the bond connecting the amino group to the pyrrole ring may be hindered.
By recording NMR spectra over a range of temperatures, it is possible to observe changes in the line shape of the signals corresponding to the nuclei close to the rotating bond. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. Analysis of these line shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. unibas.it While specific DNMR studies on this exact molecule are not prominent, the methodology is widely applied to similar systems to quantify the energy barriers between different conformational states. unibas.itutoronto.ca
Detailed Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. These methods are particularly sensitive to conformational changes and intermolecular interactions, such as hydrogen bonding. mdpi.com The analysis is often complemented by computational calculations (e.g., DFT) to assign observed vibrational modes accurately. researchgate.net
For this compound, key vibrational modes include:
N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The exact position and shape of these bands can indicate the extent of hydrogen bonding. In the solid state or concentrated solutions, these bands are often broader and shifted to lower wavenumbers compared to the gas phase or dilute solutions.
C-H Stretching: Aromatic C-H stretches on the pyrrole ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups are observed just below 3000 cm⁻¹.
C=O Stretching: The carbonyl group of the ethyl ester gives rise to a strong, sharp absorption band, typically in the range of 1680-1720 cm⁻¹. The frequency is sensitive to conjugation with the pyrrole ring and the presence of intramolecular hydrogen bonding between the carbonyl oxygen and the amino group protons.
Pyrrole Ring Vibrations: C=C and C-N stretching vibrations within the pyrrole ring occur in the 1400-1600 cm⁻¹ region.
Conformational analysis using vibrational spectroscopy involves comparing the experimental spectrum with spectra calculated for different possible conformers. iu.edu.sa For example, the C=O stretching frequency may differ between a conformer where the carbonyl group is s-cis or s-trans with respect to the C2-C3 bond of the pyrrole ring. Similarly, the N-H stretching frequencies can distinguish between free NH₂ groups and those involved in intra- or intermolecular hydrogen bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Information |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Indicates hydrogen bonding state. |
| Ester (-COOEt) | C=O Stretch | 1680 - 1720 | Sensitive to conjugation and intramolecular H-bonds. |
| Pyrrole Ring | C=C / C-N Stretch | 1400 - 1600 | Characteristic fingerprint of the heterocyclic core. |
| Alkyl (CH₃, C₂H₅) | C-H Stretch | 2850 - 3000 | Confirms presence of saturated hydrocarbon parts. |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis in Research
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns. researchgate.net Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allow for the controlled fragmentation of a selected precursor ion (the protonated molecule, [M+H]⁺), providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. nih.gov
For this compound (C₈H₁₂N₂O₂; Exact Mass: 168.0899), HRMS would first confirm the elemental composition with high accuracy (typically within 5 ppm). The subsequent MS/MS analysis of the [M+H]⁺ ion (m/z 169.0972) would likely reveal several key fragmentation pathways. Studies on related 2-substituted pyrrole derivatives show that fragmentation is heavily influenced by the substituents. nih.gov
Plausible fragmentation pathways include:
Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl esters, proceeding via a McLafferty rearrangement, leading to the loss of 28.0313 Da.
Loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ester group can result in the loss of 46.0417 Da.
Loss of the ethoxy radical (•OC₂H₅): Resulting in the formation of an acylium ion through the loss of 45.0340 Da.
Decarbonylation: Subsequent loss of carbon monoxide (CO) (27.9949 Da) from fragment ions is also a common pathway.
By measuring the exact mass of each fragment ion using an analyzer like a Time-of-Flight (TOF) or Orbitrap, the elemental composition of each fragment can be determined, allowing for the confident proposal of fragmentation mechanisms. mdpi.com This detailed analysis is invaluable in distinguishing between isomers and identifying unknown metabolites or reaction byproducts in research.
| Precursor Ion [M+H]⁺ | Proposed Neutral Loss | Fragment Ion (m/z) | Significance |
|---|---|---|---|
| 169.0972 | Ethylene (C₂H₄) | 141.0657 | Characteristic of ethyl ester. |
| 169.0972 | Ethanol (C₂H₅OH) | 123.0317 | Indicates cleavage of the ester group. |
| 169.0972 | Ethoxy Radical (•OC₂H₅) | 124.0396 | Formation of a stable acylium ion. |
| 124.0396 | Carbon Monoxide (CO) | 96.0447 | Subsequent fragmentation of the acylium ion. |
X-ray Crystallography Studies of this compound Derivatives and Co-crystals
Studies on similar pyrrole derivatives reveal several common characteristics:
Planarity: The pyrrole ring is typically planar or nearly planar. researchgate.net
Conformation: The substituents on the ring, particularly the ester and amino groups, have preferred orientations due to steric and electronic effects. The ethyl ester group is often found to be nearly coplanar with the pyrrole ring to maximize π-conjugation.
Intermolecular Interactions: The presence of the amino group (a hydrogen bond donor) and the ester carbonyl oxygen (a hydrogen bond acceptor) strongly influences the crystal packing. Molecules often form hydrogen-bonded dimers or chains. A common motif is the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds between two molecules. researchgate.net
Analysis of co-crystals, where the target molecule is crystallized with another compound (a co-former), can reveal different hydrogen bonding patterns and provide insights into non-covalent interactions that are crucial in fields like crystal engineering and pharmaceutical science. The precise bond lengths, bond angles, and torsion angles obtained from crystallography serve as benchmarks for validating the results of computational chemistry studies.
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry provides theoretical insights that complement and help interpret experimental data. researchgate.net Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the properties of molecules like this compound. wustl.edu
Typical applications include:
Geometry Optimization: DFT calculations, using basis sets like 6-31G* or larger, can predict the lowest-energy conformation (3D structure) of the molecule in the gas phase. This allows for the analysis of bond lengths, angles, and dihedral angles, which can be compared with X-ray crystallography data.
Spectroscopic Prediction: The same computational methods can be used to calculate theoretical spectroscopic data.
NMR: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Invariant Atomic Orbital) and compared with experimental spectra to aid in signal assignment. iu.edu.sa
IR/Raman: Vibrational frequencies can be calculated, and after applying a scaling factor, they typically show excellent agreement with experimental IR and Raman spectra, enabling a confident assignment of each vibrational band. researchgate.net
Electronic Properties: Quantum calculations provide information on the electronic structure of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can give insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions susceptible to nucleophilic attack.
These computational studies are essential for understanding the relationship between the structure, properties, and reactivity of the molecule at an electronic level, providing a theoretical framework that underpins the experimental observations. aps.org
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivitystenutz.eu
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. By solving the Schrödinger equation within the framework of DFT, typically using functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the optimized molecular geometry and various electronic properties can be determined. nih.gov
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. For substituted pyrroles, the HOMO is typically localized over the electron-rich pyrrole ring, while the LUMO may be distributed over the carboxylate group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the MEP map would be expected to show regions of negative potential (electron-rich) around the oxygen atoms of the carboxylate group and the nitrogen of the amino group, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would likely be found around the hydrogen atoms of the amino group and the pyrrole ring, indicating sites for nucleophilic interactions.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.3 eV |
Molecular Dynamics Simulations for Conformational Preferences and Interactionsstenutz.eu
Molecular Dynamics (MD) simulations offer a computational microscope to explore the conformational landscape and intermolecular interactions of this compound over time. mdpi.com By simulating the motion of atoms and molecules, MD can provide insights into the dynamic behavior of the compound in different environments, such as in solution or in a biological system. mdpi.com
MD simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. For this compound, this would involve analyzing the rotational freedom around the single bonds, such as the C-C bond connecting the pyrrole ring to the carboxylate group and the C-O bond of the ethyl ester. The simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Furthermore, MD simulations are invaluable for studying the interactions between the target molecule and its environment. For instance, in an aqueous solution, simulations can detail the formation and dynamics of hydrogen bonds between the amino and carboxylate groups of the molecule and surrounding water molecules. The stability of these interactions can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and the solvent accessible surface area (SASA) over the simulation time. mdpi.com In the context of drug design, MD simulations can be used to study the binding of the molecule to a target protein, providing insights into the binding affinity and the key residues involved in the interaction. nih.gov
| Parameter | Information Gained |
|---|---|
| Root-Mean-Square Deviation (RMSD) | Conformational stability of the molecule over time. |
| Radius of Gyration (Rg) | Compactness of the molecule's structure. |
| Solvent Accessible Surface Area (SASA) | Exposure of the molecule to the solvent. mdpi.com |
| Hydrogen Bond Analysis | Formation and lifetime of hydrogen bonds with solvent or other molecules. |
Prediction of Spectroscopic Parameters and Reaction Mechanismsnih.gov
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound. DFT calculations can be employed to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govgithub.io The predicted spectra can be compared with experimental data to confirm the molecular structure. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly used. researchgate.net
The prediction of reaction mechanisms is another significant application of computational chemistry. For this compound, potential reactions include electrophilic substitution on the pyrrole ring or nucleophilic attack at the carbonyl carbon of the ester. DFT calculations can be used to map the potential energy surface of a proposed reaction, identifying transition states and intermediates. acs.org This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. For example, the mechanism of aminolysis of the ester group could be investigated, which typically proceeds through a nucleophilic addition-elimination pathway. chemistrysteps.com
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| Pyrrole C2 | - | 125.0 |
| Pyrrole C3 | - | 110.0 |
| Pyrrole C4 | 6.2 | 115.0 |
| Pyrrole C5 | 6.8 | 120.0 |
| N-CH₃ | 3.7 | 35.0 |
| C=O | - | 165.0 |
| O-CH₂-CH₃ | 4.2 | 60.0 |
| O-CH₂-CH₃ | 1.3 | 14.0 |
Hirshfeld Surface Analysis for Intermolecular Interactionsresearchgate.net
Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions in the crystalline state of a molecule. acs.org This analysis is based on partitioning the crystal electron density into molecular fragments. crystalexplorer.net The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. nih.gov
Two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of contact distances and can be decomposed to show the percentage contribution of each type of interaction to the total Hirshfeld surface. This allows for a detailed understanding of the relative importance of different interactions in the crystal structure.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.0 |
| O···H / H···O | 25.0 |
| C···H / H···C | 15.0 |
| N···H / H···N | 10.0 |
| Other | 5.0 |
Mechanistic Investigations of Biological Interactions Involving Ethyl 3 Amino 1 Methyl 1h Pyrrole 2 Carboxylate Derivatives
Exploration of Molecular Targets and Binding Mechanisms (e.g., Enzyme Active Sites, Receptors)
Derivatives of Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate are being explored for their interactions with various molecular targets, primarily enzymes and receptors. The pyrrole (B145914) scaffold serves as a versatile framework that can be functionalized to achieve specific binding affinities and biological effects. Molecular docking studies on various pyrrole derivatives have been instrumental in predicting their binding affinities and elucidating potential mechanisms of action, thereby guiding further chemical modifications to enhance efficacy against specific biological targets.
One notable analogue, Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, has been identified as an inhibitor of the enzyme thymidylate synthase. biosynth.com This enzyme is a critical target in cancer chemotherapy due to its role in DNA synthesis. The inhibition of thymidylate synthase by this pyrrole derivative suggests that it may function as an antimetabolite, interfering with the production of thymidine (B127349) monophosphate and subsequently halting cell proliferation. biosynth.com Furthermore, this compound has demonstrated antifolate activity and acts as a nonclassical inhibitor of reductase enzymes. biosynth.com
The pyrrole core is also recognized as a bioisostere for indole (B1671886) and imidazole (B134444) motifs, which are prevalent in many kinase inhibitors. This mimicry allows pyrrole derivatives to potentially bind to the ATP-binding site of various kinases, modulating their activity. For instance, modifications to the methyl and amino groups of the pyrrole ring have been suggested as a strategy to probe interactions within enzyme active sites, such as that of the Epidermal Growth Factor Receptor (EGFR) kinase.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (Mechanistic Focus)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies aim to identify the key functional groups and structural features that govern their potency and selectivity towards specific molecular targets.
In a study of pyrrole-2-carboxamide derivatives designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the viability of Mycobacterium tuberculosis, several key SAR insights were revealed. nih.gov It was discovered that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhanced anti-tuberculosis activity. nih.gov Furthermore, the presence of bulky substituents on the carboxamide moiety also contributed to improved potency. nih.gov A critical finding was the necessity of the hydrogen atoms on the pyrrole-2-carboxamide for activity; methylation of the pyrrole hydrogen led to a 50-fold reduction in activity, while methylation of both the pyrrole and carboxamide hydrogens resulted in a complete loss of activity. nih.gov
Another SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as broad-spectrum metallo-β-lactamase (MBL) inhibitors highlighted the importance of several structural features for inhibitory potency. The 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain of the pyrrole ring were all found to be crucial for activity against various MBL subclasses. nih.gov
These studies on related pyrrole structures provide a framework for predicting the SAR of this compound derivatives. Modifications to the substituents on the pyrrole ring, the ester group, and the amino group are likely to have a significant impact on their biological activity and selectivity.
In Vitro Biological Activity Studies (e.g., Receptor Binding, Enzyme Inhibition Assays, Cell-Free Systems)
In vitro biological activity studies are essential for characterizing the pharmacological profile of novel compounds. For derivatives of this compound, these studies have focused on their potential as antimicrobial and anticancer agents.
Research has demonstrated that various pyrrole derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. In the realm of oncology, compounds featuring the pyrrole structure have been designed to target specific cancer cell lines. For example, a series of pyrrole derivatives were synthesized and shown to inhibit the proliferation of human carcinoma cell lines.
A study on ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) revealed potent cytotoxic activities against multiple soft tissue cancer cell lines, including leiomyosarcoma, rhabdomyosarcoma, and Ewing's sarcoma. nih.gov The growth-inhibitory effects of the most active compounds were found to be both time- and dose-dependent. nih.gov
The table below summarizes the in vitro activity of selected EAPC compounds against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| EAPC-20 | SK-LMS-1 | Leiomyosarcoma | 1.5 |
| EAPC-20 | RD | Rhabdomyosarcoma | 2.3 |
| EAPC-24 | GIST-T1 | Gastrointestinal Stromal Tumor | 3.1 |
| EAPC-24 | A-673 | Ewing's Sarcoma | 2.8 |
Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The design of ligands that can selectively bind to a biological target is a cornerstone of drug discovery.
The pyrrole scaffold is a valuable component in ligand design due to its ability to participate in various molecular interactions. The pyrrole nitrogen can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking interactions with aromatic residues in a protein's active site. The substituents on the pyrrole ring can be tailored to optimize these interactions and enhance binding affinity and selectivity.
For instance, in the design of MmpL3 inhibitors, a structure-guided approach was used, incorporating a pharmacophore model based on the crystal structure of the protein. nih.gov This allowed for the rational design of pyrrole-2-carboxamide derivatives with improved binding characteristics. Docking studies revealed key hydrogen bonding interactions between the ligand and amino acid residues in the active site of MmpL3. nih.gov
Elucidating the mode of action of a compound at the molecular level is critical for its development as a therapeutic agent. For pyrrole derivatives, various molecular mechanisms have been identified.
The anticancer activity of certain ethyl-2-amino-pyrrole-3-carboxylates has been attributed to their ability to inhibit tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds induce a robust G2/M cell-cycle arrest, leading to an accumulation of tumor cells in the M-phase and subsequent apoptosis. nih.gov
In the context of antibacterial agents, pyrrole-2-carboxamide derivatives have been shown to target MmpL3, a protein involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. The specific targeting of MmpL3 was confirmed by observing the reduced potency of the compounds against M. smegmatis expressing mutated variants of the mmpL3 gene. nih.gov
Investigation of Potential as Molecular Probes and Biological Tools
The unique properties of the pyrrole scaffold also make its derivatives attractive candidates for the development of molecular probes and biological tools. A molecular probe is a molecule that is used to study the properties of other molecules or structures. The ability to functionalize the pyrrole ring allows for the incorporation of reporter groups, such as fluorescent tags or biotin, which can be used to visualize and track biological processes.
While specific research on this compound derivatives as molecular probes is not yet widely reported, the general principles of probe design can be applied to this class of compounds. For example, a fluorescently labeled derivative could be synthesized to study its subcellular localization and interaction with its molecular target in real-time using techniques like fluorescence microscopy. Furthermore, the development of photoaffinity probes, which can form a covalent bond with their target upon photoactivation, could be a valuable tool for identifying the binding partners of these compounds within a complex biological system. The versatility of the pyrrole core suggests that with further research, derivatives of this compound could be developed into valuable tools for chemical biology and drug discovery.
Future Perspectives and Emerging Research Avenues for Ethyl 3 Amino 1 Methyl 1h Pyrrole 2 Carboxylate
Application in High-Throughput Synthesis and Combinatorial Chemistry Libraries
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate is an ideal candidate for inclusion in high-throughput synthesis (HTS) and the generation of combinatorial chemistry libraries. The core pyrrole (B145914) scaffold, substituted with an amino group, a methyl group, and an ethyl carboxylate, offers multiple points for chemical diversification. This allows for the rapid generation of a large number of structurally related analogues.
The concept of combinatorial chemistry, which involves the systematic and repetitive covalent linkage of various "building blocks" to create a large array of diverse compounds, could be readily applied to this molecule. nih.gov The amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The ester functionality of the ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other derivatives.
The generation of a combinatorial library based on the this compound scaffold would provide a valuable resource for screening against a multitude of biological targets, accelerating the discovery of new drug candidates and chemical probes.
Integration into Artificial Intelligence and Machine Learning for Reaction Prediction and Drug Discovery
The field of chemistry is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML) for the prediction of reaction outcomes and the acceleration of drug discovery. nih.gov As more data on the reactivity and properties of this compound and its derivatives become available, these technologies will play a crucial role in advancing its applications.
Machine learning models can be trained on datasets of reactions involving similar pyrrole structures to predict the most likely products, yields, and optimal reaction conditions for new transformations of this compound. This predictive capability can significantly reduce the time and resources spent on empirical optimization of synthetic routes.
In the context of drug discovery, AI algorithms can be employed to screen virtual libraries of derivatives of this compound against models of biological targets. These in silico screening methods can identify promising candidates for further experimental investigation, streamlining the early stages of the drug development pipeline.
Exploration of Novel Catalytic Reactions and Methodologies
The reactivity of the this compound core makes it a promising substrate for the exploration of novel catalytic reactions and synthetic methodologies. The electron-rich pyrrole ring can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C4 and C5 positions.
Furthermore, the amino and carboxylate groups can act as directing groups in C-H activation reactions, enabling regioselective functionalization of the pyrrole ring and the N-methyl group. The development of new catalytic methods that are compatible with the functional groups present in this compound will expand the synthetic toolbox available for the preparation of complex pyrrole-containing molecules.
Development of Advanced Materials and Functional Molecules
Pyrrole-containing polymers and materials are known for their interesting electronic and optical properties. The bifunctional nature of this compound, with its polymerizable amino group and modifiable carboxylate, makes it a valuable building block for the synthesis of novel functional materials.
For instance, it could be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the resulting materials by modifying the substituents on the pyrrole ring could lead to the development of materials with tailored performance characteristics.
Additionally, derivatives of this compound could be explored as components of sensors, with the pyrrole nitrogen or amino group acting as a binding site for specific analytes.
Role in Sustainable Chemistry and Biorefinery Research
As the principles of sustainable chemistry gain increasing importance, the development of synthetic routes to valuable chemicals from renewable feedstocks is a key research area. While the current synthesis of this compound may rely on petroleum-based starting materials, future research could focus on developing bio-based routes to this compound or its precursors.
For example, research into the production of pyrrole-containing compounds from biomass-derived platform chemicals could provide a more sustainable pathway to this class of molecules. Furthermore, the use of environmentally benign solvents and catalysts in the synthesis and modification of this compound will be an important aspect of its future development. The exploration of its potential applications in areas such as biodegradable polymers or as a building block for green agrochemicals could further enhance its contribution to a more sustainable chemical industry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, ethyl acetoacetate can react with hydrazine hydrate to form a hydrazone intermediate, followed by cyclization under controlled conditions (e.g., reflux in ethanol with catalytic acid). Yields (~40–50%) are influenced by solvent choice, temperature, and catalyst loading . Advanced protocols employ continuous flow reactors to enhance efficiency and scalability . Key characterization includes H/C NMR and HRMS to confirm structural integrity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H NMR (400 MHz, CDCl) typically shows signals for the ethyl ester (δ ~4.34 ppm, q) and methyl group (δ ~2.22 ppm, s). The amino proton may appear as a broad singlet (δ ~8.84 ppm) .
- HRMS : Used to verify molecular weight (e.g., [M+H] calculated for CHNO: 181.0977) .
- HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/HRMS data may arise from impurities or tautomeric forms. Strategies include:
- Multi-technique validation : Combine H NMR, C NMR, and IR to cross-verify functional groups .
- X-ray crystallography : Use SHELXL for refinement of single-crystal structures to confirm bond lengths/angles .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify tautomers .
Q. What strategies optimize the compound’s yield in multi-step syntheses involving reactive intermediates?
- Methodological Answer :
- Protection/deprotection : Protect the amino group with Boc to prevent side reactions during subsequent steps .
- Temperature control : Maintain reactions at 0–5°C for unstable intermediates (e.g., acyl chlorides) .
- Workup optimization : Use flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for efficient purification .
Q. How can this compound serve as a building block for complex heterocycles?
- Methodological Answer :
- Palladium-catalyzed cross-coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura reactions (e.g., with boronic acids) .
- Ring-expansion reactions : React with α,β-unsaturated ketones to form fused pyrrolo[2,3-b]quinoxalines .
- Enzyme inhibition studies : Functionalize the amino group to design kinase inhibitors (e.g., JAK2/STAT3 pathways) .
Q. What computational and experimental approaches validate the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2) .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) in real-time .
- In vitro assays : Test IC values against cancer cell lines (e.g., MCF-7) using MTT assays .
Data Contradiction and Analysis
Q. How to address conflicting data on the compound’s reactivity in different solvent systems?
- Methodological Answer :
- Solvent polarity screening : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify solvent-dependent intermediates .
- DFT calculations : Simulate transition states to explain solvent effects on activation energy .
Tools and Workflows
Q. What crystallographic software is recommended for refining the compound’s crystal structure?
- Methodological Answer :
- SHELXL : For small-molecule refinement, leveraging least-squares minimization and anisotropic displacement parameters .
- WinGX/ORTEP : Visualize thermal ellipsoids and generate publication-quality figures .
Safety and Handling in Academic Settings
Q. What precautions are advised when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Waste disposal : Neutralize acidic byproducts with NaHCO before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
